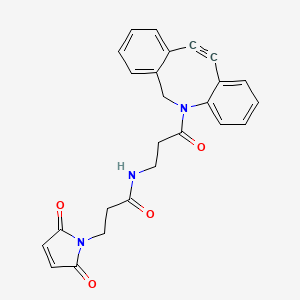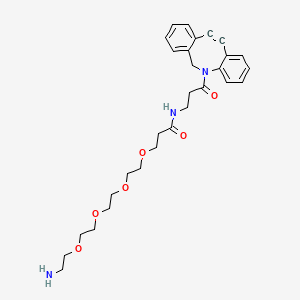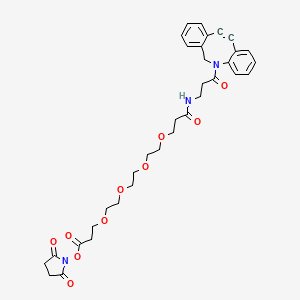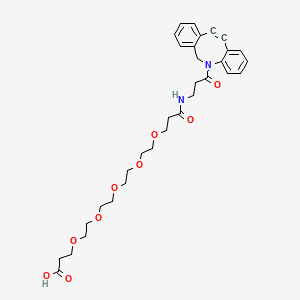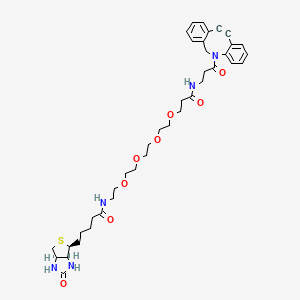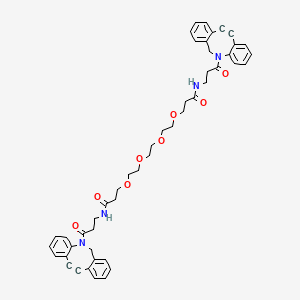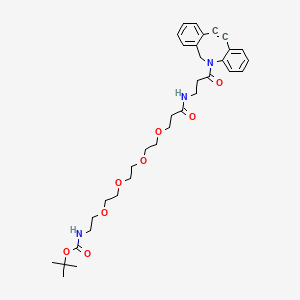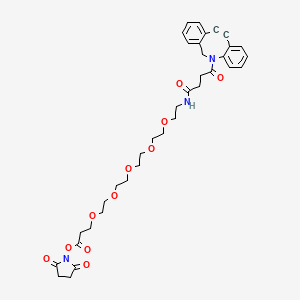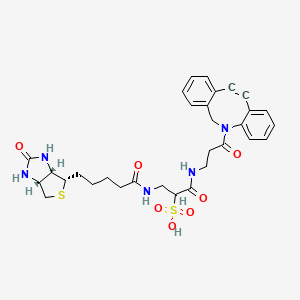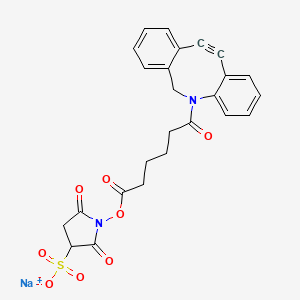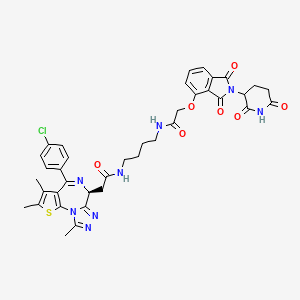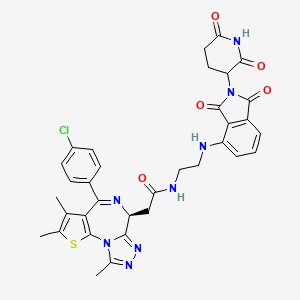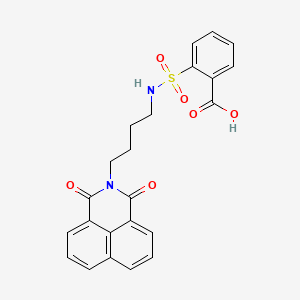
Decarboxyl ofloxacin, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarboxyl ofloxacin, (R)- is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Impact on Plant Growth and Oxidative Damage
Decarboxyl ofloxacin has been studied for its effects on plant growth, particularly in tomatoes. Lower levels of ofloxacin treatment (5 mg L-1 and 10 mg L-1) promoted tomato growth, while higher concentrations (20 mg L-1 and 40 mg L-1) negatively affected plant growth, photosynthesis, and increased oxidative damage. Grafting experiments showed that grafted plants could alleviate ofloxacin stress (Zhang et al., 2021).
2. Enantioselective Detection
Enantioselective electrochemical immunosensors have been developed for the detection of chiral antibiotic ofloxacin, including R-ofloxacin. These sensors use a dual amplification strategy and have shown sensitivity and selectivity in detecting ofloxacin enantiomers (He et al., 2015).
3. Antibacterial Mechanism
Studies have explored the differential antibacterial activity of ofloxacin enantiomers. The S isomer has been found to have significantly higher antibacterial activity compared to the R isomer, attributed to differences in binding to the DNA gyrase enzyme, a key target in bacteria (Morrissey et al., 1996).
4. Fenton Oxidation Degradation
Research has investigated the degradation of ofloxacin through the Fenton oxidation process, revealing that the initial degradation step could be associated with decarboxylation at the quinolone moiety. This process offers insights into the reduction of antibacterial potentials (Pi et al., 2014).
5. Absorption in the Small Intestine
The intestinal absorption of ofloxacin isomers, including R-ofloxacin, has been studied in rats. The absorption of both enantiomers is pH dependent, with S-(-)-Ofloxacin showing a greater affinity for the intestinal transporter (Rabbaa et al., 1997).
6. Chemiluminescence Detection Methods
Chemiluminescence detection methods for ofloxacin involve direct oxidation or enhancement of emission from other reactions. These methods have been compared for analytical methodology and light-producing pathways (Francis & Adcock, 2005).
Eigenschaften
CAS-Nummer |
178964-52-8 |
|---|---|
Produktname |
Decarboxyl ofloxacin, (R)- |
Molekularformel |
C17H20FN3O2 |
Molekulargewicht |
317.36 |
IUPAC-Name |
(3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazin-7-one |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
XTLCAWXSWVQNHK-LLVKDONJSA-N |
SMILES |
O=C1C=CN2[C@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decarboxyl ofloxacin, (R)-; UNII-X1XJ3HO9VQ; X1XJ3HO9VQ; ZINC48523202. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



